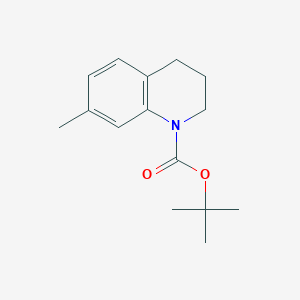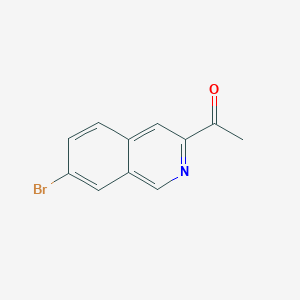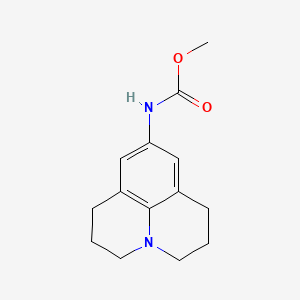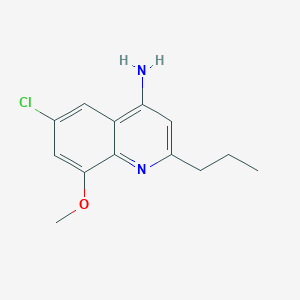
6-Chloro-8-methoxy-2-propylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-methoxy-2-propylquinolin-4-amine is a quinoline derivative with a molecular formula of C13H15ClN2O. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxy-2-propylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by chlorination and methoxylation steps . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-methoxy-2-propylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the chloro and methoxy substituents.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.
6-Chloroquinoline: A derivative with a chloro group at the 6-position.
Uniqueness
6-Chloro-8-methoxy-2-propylquinolin-4-amine is unique due to the presence of both chloro and methoxy groups, which can enhance its biological activity and selectivity compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
1189105-65-4 |
|---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
6-chloro-8-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2O/c1-3-4-9-7-11(15)10-5-8(14)6-12(17-2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI-Schlüssel |
PBMNYTAVOMEZCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





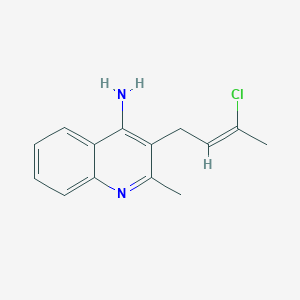


![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)

![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)
